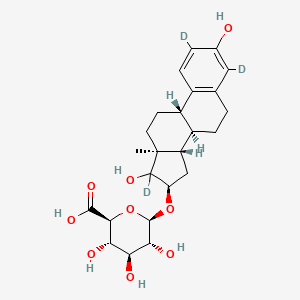

Estriol 16-O-beta-D-glucuronide-d3

Description

Contextualizing Estriol (B74026) Conjugates as Endogenous Metabolites

Estrogens, a class of steroid hormones, are crucial for a multitude of processes in the human body, including reproductive health, and the skeletal, cardiovascular, and central nervous systems. nih.gov The primary endogenous estrogens are estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (E3). nih.gov These hormones undergo extensive metabolism, primarily through Phase I reactions like hydroxylation and Phase II conjugation reactions. nih.govoup.com

Estriol (E3) is a significant estrogen metabolite. Its conjugates, particularly glucuronides, are natural products of this metabolic process. wikipedia.org Estriol 16-O-beta-D-glucuronide, also known as estriol 16α-(β-D-glucuronide), is a metabolite of the endogenous pregnancy estrogen, estriol. caymanchem.com It is formed when a beta-D-glucuronyl residue replaces the phenolic hydrogen of estriol. nih.gov This conjugation makes the estrogen more water-soluble, facilitating its excretion from the body. ontosight.ai High concentrations of estriol glucuronide are found in the urine of pregnant women, serving as a biomarker for placental estriol production. wikipedia.orgcaymanchem.com

Significance of Glucuronidation in Steroid Biochemistry Research

Glucuronidation is a key Phase II metabolic pathway that involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.orgresearchgate.net This process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). researchgate.netcas.cz In steroid biochemistry, glucuronidation is a principal mechanism for controlling the levels and biological activity of unconjugated hormones. cas.cz It essentially deactivates biologically active steroids, transforming them into more water-soluble compounds that can be easily eliminated from the body through urine or bile. wikipedia.orgcas.cz

This metabolic process is crucial for maintaining a balance between active and inactive steroids. cas.cz While sulfation, another conjugation process, can create a pool of biologically active steroids, glucuronidation is generally an irreversible step in the elimination of these hormones. cas.cz The study of glucuronidation provides valuable insights into the catabolism of androgens, estrogens, mineralocorticoids, and glucocorticoids. wikipedia.orgoup.com For instance, the analysis of urinary levels of estriol-3-glucuronide and estriol-16-glucuronide (B14805607) can provide information about estrogen metabolism throughout the menstrual cycle. capes.gov.br

Role of Deuterated Estriol Glucuronides in Advanced Research Methodologies

In modern analytical chemistry, particularly in techniques like mass spectrometry, precision and accuracy are paramount. clearsynth.com This is where deuterated compounds, such as Estriol 16-O-beta-D-glucuronide-d3, play a critical role. lgcstandards.com Deuterated internal standards are substances where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). clearsynth.com This isotopic labeling allows researchers to easily differentiate between the internal standard and the analyte of interest during analysis. clearsynth.com

The primary application of deuterated standards is in quantitative analysis using mass spectrometry. clearsynth.comtexilajournal.com They serve as ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte, including extraction recovery, ionization response, and chromatographic retention time. aptochem.com This co-elution is crucial for correcting variations that can occur during sample preparation and analysis, such as matrix effects, where other compounds in a complex sample interfere with the measurement. clearsynth.comtexilajournal.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can accurately quantify the amount of the target compound in a sample. clearsynth.com This method significantly improves the robustness and reliability of bioanalytical methods. texilajournal.comaptochem.com

The use of deuterated standards like this compound is essential for sensitive and specific quantification of estriol conjugates in various biological samples. This enables detailed studies of estrogen metabolism and its role in health and disease.

Data Tables

Table 1: Properties of Estriol 16-O-beta-D-glucuronide

| Property | Value |

| Chemical Formula | C24H32O9 |

| Molecular Weight | 464.5 g/mol nih.gov |

| Appearance | Solid nih.gov |

| Synonyms | Estriol 16-glucuronide, 16-Glucuronide-estriol nih.gov |

| Metabolic Role | Human urinary metabolite nih.gov |

Table 2: Analytical Techniques for Estrogen Metabolite Analysis

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Measurement of urinary estriol-3-glucuronide and estriol-16-glucuronide. capes.gov.br | capes.gov.br |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Characterization and quantification of estrogen glucuronides. nih.govaustinpublishinggroup.com | nih.govaustinpublishinggroup.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of estrogen metabolites in biological samples. ontosight.ai | ontosight.ai |

| Radioimmunoassay (RIA) | Measurement of estriol-16α-(β-D-glucuronide) in urine. caymanchem.com | caymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C24H32O9 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-2,4,17-trideuterio-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21?,23-,24+/m1/s1/i3D,8D,21D |

InChI Key |

FQYGGFDZJFIDPU-IHALLZRZSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4([2H])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C(=C1O)[2H] |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Conjugation of Estriol Glucuronides

Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Superfamily in Steroid Metabolism

The UGTs are a superfamily of enzymes located in the endoplasmic reticulum of various tissues, with the liver being a primary site. researchgate.netyoutube.com They play a crucial role in the metabolism and detoxification of a wide array of both endogenous compounds, such as steroid hormones, and exogenous substances like drugs. researchgate.netwikipedia.org The process of glucuronidation involves the transfer of a glucuronic acid moiety from the high-energy donor, Uridine 5'-diphospho-glucuronic acid (UDPGA), to a lipophilic substrate molecule. researchgate.netoup.com This conjugation results in the formation of a more polar and water-soluble glucuronide, which can be more easily eliminated from the body. researchgate.netoup.com In the context of steroid hormones, UGTs are pivotal in regulating their intracellular concentrations and thereby controlling the hormonal response. researchgate.net The UGT superfamily in humans is categorized into two main families, UGT1 and UGT2, based on their evolutionary divergence. researchgate.netoup.com

Specific subfamilies and isoforms of UGTs exhibit distinct activities towards estriol (B74026). The UGT1A and UGT2B subfamilies are the most significant in the glucuronidation of estrogens. nih.govnih.gov Research has identified several UGT isoforms that are capable of conjugating estriol. nih.gov

Notably, UGT1A10 shows high activity in the conjugation of the 3-hydroxyl (3-OH) group of estriol. nih.govcaymanchem.com Conversely, UGT2B7 is the most active isoform for the glucuronidation of the 16-hydroxyl (16-OH) group on the D-ring of estriol. nih.gov Other isoforms, including UGT1A1, UGT1A3, UGT1A8, and UGT1A9, have also been found to conjugate various estrogens and their metabolites. nih.gov The expression of these UGTs in different tissues, such as the liver, intestine, and steroid-responsive tissues like the mammary gland, underscores their importance in both systemic and local estrogen metabolism. oup.comnih.gov

Table 1: Key UGT Isoforms in Estriol Glucuronidation

| UGT Isoform | Primary Site of Glucuronidation on Estriol | Reference |

|---|---|---|

| UGT1A10 | 3-OH | nih.govcaymanchem.com |

| UGT2B7 | 16-OH | nih.gov |

| UGT1A1 | General Estrogen Conjugation | nih.gov |

| UGT1A3 | General Estrogen Conjugation | nih.gov |

| UGT1A8 | General Estrogen Conjugation | nih.gov |

| UGT1A9 | General Estrogen Conjugation | nih.gov |

The enzymatic glucuronidation of estriol is characterized by a high degree of regio- and stereoselectivity, meaning that specific UGT isoforms target specific hydroxyl groups on the estriol molecule. nih.gov As mentioned, UGT1A10 demonstrates a strong preference for the 3-OH position, while UGT2B7 selectively conjugates the 16-OH position. nih.gov This regioselectivity is crucial as the position of glucuronidation can influence the biological activity and subsequent metabolism of the resulting conjugate.

The stereoselectivity of UGTs is also evident when comparing the glucuronidation of estriol to its stereoisomers, 16-epiestriol (B195161) and 17-epiestriol. nih.gov For instance, UGT2B7 conjugates the 16-OH of estriol and 16-epiestriol, but switches to the 17-OH in 17-epiestriol, highlighting the enzyme's sensitivity to the spatial arrangement of the hydroxyl groups on the steroid's D-ring. nih.gov This specificity is largely determined by the shape and properties of the enzyme's binding pocket. nih.gov

The transfer of glucuronic acid from UDPGA to estriol is a bi-substrate reaction. researchgate.net The generally accepted mechanism is a direct, single-displacement reaction, often referred to as an SN2-like mechanism. researchgate.netoup.com In this process, a nucleophilic attack occurs from the hydroxyl group of the estriol molecule on the anomeric carbon of the glucuronic acid moiety of UDPGA. oup.com This reaction is facilitated by a basic residue within the active site of the UGT enzyme, which acts as a catalyst by deprotonating the hydroxyl group of the substrate, thereby increasing its nucleophilicity. researchgate.net The reaction results in the formation of a β-D-glucuronide and the release of UDP. researchgate.net Evidence suggests that for many UGT-catalyzed reactions, the mechanism follows a compulsory-order ternary model, where UDPGA binds to the enzyme first, followed by the aglycone substrate (estriol). nih.gov

Substrate Specificity and Kinetic Analysis of UGTs in Estriol Glucuronidation

The substrate specificity of UGT enzymes is a key determinant of their metabolic function. While some UGTs have broad and overlapping specificities, others are highly selective. nih.gov For estriol glucuronidation, kinetic analyses have provided insights into the efficiency and affinity of different UGT isoforms.

Kinetic studies have revealed that the configuration of the 17-hydroxyl group plays a significant role in the affinity of UGT2B7 for estrogen substrates. nih.gov The glucuronidation activity observed in microsomes from human liver and intestine often reflects the combined activities of UGT1A10 and UGT2B7. nih.gov For example, rat UGT1A8 has also been shown to be effective in the glucuronidation of estriol. nih.gov The kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding the rate of estriol glucuronide formation and how it might be influenced by the presence of other substrates or inhibitors.

Table 2: Kinetic Properties of Selected UGTs in Estrogen Glucuronidation

| UGT Isoform | Substrate | Key Kinetic Finding | Reference |

|---|---|---|---|

| UGT2B7 | Estrogens | Affinity is majorly influenced by the 17-OH configuration. | nih.gov |

| UGT1A10 mutant (F93G) | Estriol | Exhibited a much higher Vmax than the wild type. | nih.gov |

| UGT1A10 mutant (F93G) | 16-epiestriol | Showed a significantly lower Vmax than the wild type. | nih.gov |

Production of Estriol Glucuronides via Biochemical Synthesis

Beyond in vivo metabolism, estriol glucuronides can be produced through biochemical synthesis methods. In vitro studies have demonstrated the synthesis of estrogen glucuronides by incubating estrogens with tissue homogenates, such as those from human kidneys, fortified with the cofactor UDPGA. nih.gov In these experiments, the metabolites formed, including various estrogen glucuronides, can be identified using techniques like chromatography. nih.gov Historically, commercial estrogen products like Emmenin were manufactured by extracting and purifying estrogen conjugates, with estriol glucuronide being a major component, from the urine of pregnant women. wikipedia.org This represents a large-scale application of biochemical production from a natural source. These biochemical synthesis approaches are valuable for producing standards for analytical studies and for investigating the biological activities of specific glucuronide metabolites.

Synthesis and Isotopic Labeling Strategies for Estriol 16 O Beta D Glucuronide D3

Chemical Synthesis of Estriol (B74026) 16-O-beta-D-Glucuronide-d3 and Related Deuterated Analogs

The synthesis of Estriol 16-O-beta-D-glucuronide-d3 is a multi-step process that involves the careful construction of the glucuronide conjugate from its steroidal precursor, estriol. A key challenge in the synthesis of steroid glucuronides is achieving regioselectivity, meaning the attachment of the glucuronic acid moiety to a specific hydroxyl group on the steroid. In the case of estriol, which has hydroxyl groups at the C3, C16, and C17 positions, selective glucuronidation at the 16α-position is crucial.

One reported novel synthesis of estriol 16-glucuronide involves the use of 2,4,16α-tribromoestrone as a starting material. rsc.org This method relies on the controlled stereospecific alkaline hydrolysis of the tribrominated estrone (B1671321), followed by selective glucuronidation of the resulting product to yield the desired estriol 16-glucuronide. rsc.org While this specific protocol does not detail the deuteration, the introduction of deuterium (B1214612) atoms would typically occur during the synthesis of the estriol precursor itself.

The synthesis of deuterated steroid analogs, in general, is a well-established field driven by the need for internal standards in metabolism studies and clinical diagnostics. nih.gov Various synthetic procedures have been developed to introduce deuterium labels into naturally occurring steroid hormones. nih.gov These methods are often designed to be compatible with mass spectrometric analysis, ensuring that the labeled compounds are suitable for their intended applications. nih.gov

Isotopic Labeling Principles and Deuterium Incorporation (d3 Specificity)

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In the context of this compound, deuterium (a stable isotope of hydrogen) is incorporated into the estriol molecule. The "-d3" designation specifically indicates that three deuterium atoms have been introduced.

The primary purpose of creating deuterated standards like this compound is for use in isotope dilution mass spectrometry (ID-MS). mdpi.com This analytical technique is considered a gold standard for quantitative analysis due to its high precision and accuracy. sigmaaldrich.com In a typical ID-MS workflow, a known amount of the deuterated internal standard is added to a sample containing the non-deuterated (endogenous) analyte. The deuterated standard and the natural analyte behave almost identically during sample preparation and analysis, but they can be distinguished by their mass-to-charge ratio in the mass spectrometer. This allows for precise quantification of the endogenous compound, correcting for any losses that may occur during the analytical process.

The selection of the labeling pattern, such as the d3-labeling in this case, is a critical consideration. The mass shift provided by the deuterium atoms should be sufficient to prevent spectral overlap with the unlabeled analyte and any other potential interfering substances in the sample. sigmaaldrich.com While deuterium is a common choice for isotopic labeling, other stable isotopes like carbon-13 (¹³C) may also be used depending on the specific analytical requirements. sigmaaldrich.com

Hydrogen-deuterium exchange (HDX) mass spectrometry is another powerful technique that utilizes isotopic labeling to study the structure and dynamics of proteins and other biomolecules. mdpi.com While not directly related to the synthesis of the d3-labeled standard itself, HDX-MS demonstrates the broader utility of deuterium labeling in biochemical and pharmaceutical research. mdpi.com

Purity and Characterization of Deuterated Standards for Research Applications

The purity and accurate characterization of deuterated standards are of paramount importance to ensure the reliability and validity of research findings. The presence of impurities, particularly unlabeled or partially labeled species, can significantly impact the accuracy of quantitative measurements. Therefore, rigorous analytical methods are employed to confirm the identity, purity, and isotopic enrichment of compounds like this compound.

A variety of analytical techniques are used for the characterization of steroid glucuronides and their deuterated analogs. These include:

Mass Spectrometry (MS): MS is a cornerstone technique for confirming the molecular weight of the synthesized compound and determining the degree of deuterium incorporation. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used. nih.govnih.gov The fragmentation patterns observed in the mass spectra can also provide valuable structural information, helping to confirm the position of the glucuronide linkage. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of the synthesized molecule, including the stereochemistry of the glucuronide bond and the specific locations of the deuterium atoms.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of the synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. nih.gov It is also used for the purification of the final product. nih.gov

Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the progress of the synthesis and for preliminary purity assessment. nih.gov

The characterization of estrogen glucuronides by GC-MS after derivatization has been shown to provide clear-cut differences between various isomers, allowing for their mass spectrometric discrimination. nih.gov For instance, the mass spectra of estrogen 3-glucuronides exhibit a characteristic fragment ion that is not present in the spectra of other isomers. nih.gov Similarly, isomers of estriol and 16-epiestriol (B195161) glucuronides can be distinguished by the relative intensities of specific fragment ions. nih.gov

The use of certified reference materials (CRMs) is also crucial in ensuring the quality and traceability of analytical measurements. lgcstandards.com CRMs are produced by national metrology institutes and other accredited bodies and are characterized to the highest standards of accuracy and purity.

Interactive Data Table: Analytical Techniques for Characterization

| Analytical Technique | Purpose | Key Information Provided |

| Mass Spectrometry (MS) | Molecular weight determination, isotopic enrichment analysis, structural elucidation | Molecular weight, number of deuterium atoms, fragmentation patterns |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, stereochemistry determination | Chemical structure, position of deuterium atoms, stereochemistry |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, purification | Purity profile, separation of impurities |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity assessment | Reaction progress, presence of major impurities |

Advanced Analytical Methodologies Employing Estriol 16 O Beta D Glucuronide D3

Mass Spectrometry-Based Quantification of Estriol (B74026) Conjugates

Mass spectrometry (MS) has become the gold standard for the quantitative analysis of steroid conjugates due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the direct measurement of individual conjugated metabolites like estriol-16-glucuronide (B14805607), eliminating the need for hydrolysis steps that can introduce variability.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of multiple steroid hormone glucuronides in biological matrices such as urine. nih.gov In these methods, Estriol 16-O-beta-D-glucuronide-d3 is added to samples as an internal standard to correct for analyte loss during sample preparation and for variations in instrument response. nih.govnih.gov The distinct mass-to-charge ratio of the deuterated standard allows it to be distinguished from the endogenous, non-labeled analyte, while its similar chemical and physical properties ensure it behaves almost identically during extraction, chromatography, and ionization. lgcstandards.comnih.gov

Research has demonstrated the development and validation of LC-MS/MS methods for quantifying a panel of 15 urinary steroid hormone glucuronides, including estriol 16-glucuronide. nih.gov These methods exhibit good linearity and recovery, with intra-day and inter-day precision and accuracy typically below 15%. nih.gov Such assays are crucial for studying the complex patterns of steroid metabolism throughout different life stages and in various physiological and pathological conditions. nih.gov For instance, LC-MS/MS methods have been successfully applied to urine samples from children and adolescents to investigate age-related changes in steroid excretion, revealing that sex hormones are predominantly excreted as glucuronides. nih.gov

One study detailed an improved analytical method for urinary estriol glucuronides using column-switching LC-MS/MS. nih.gov This approach allowed for the direct injection of filtered urine samples, with a total assay time of under 20 minutes. nih.gov The method demonstrated a wide calibration range and low limits of detection for both estriol-3-glucuronide and estriol-16-glucuronide. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Estriol Glucuronides

| Parameter | Estriol-3-glucuronide (E3-3G) | Estriol-16-glucuronide (E3-16G) |

|---|---|---|

| Calibration Range | 0.1–20 µg/mL | 0.1–20 µg/mL |

| Linearity (r²) | 0.9984 | 0.9987 |

| Limit of Detection (S/N=3) | 10 ng/mL | 5 ng/mL |

| Analytical Recovery | >85% | >85% |

| Inter-day & Intra-day Variability | <10% | <10% |

Data sourced from a study on the direct determination of estriol glucuronides in pregnancy urine. nih.gov

While less common than LC-MS/MS for steroid analysis, capillary electrophoresis-mass spectrometry (CE-MS) offers a complementary separation technique. CE separates ions based on their electrophoretic mobility in an electric field, which can provide different selectivity compared to liquid chromatography. The coupling of CE with MS allows for the analysis of polar and charged compounds like steroid glucuronides. The use of this compound as an internal standard in CE-MS methods would follow the same principles as in LC-MS/MS, correcting for injection volume variations and ionization suppression effects to ensure accurate quantification.

The analysis of intact glucuronides by direct mass spectrometry, often without prior chromatographic separation, is a rapid screening approach. Techniques like electrospray ionization (ESI) allow for the soft ionization of conjugated steroids, preserving the intact glucuronide structure for detection by the mass spectrometer. nih.gov In such analyses, this compound is essential for providing a reliable quantitative or semi-quantitative measure by correcting for matrix effects and instrument variability. nih.gov The ability to directly analyze these conjugates is particularly advantageous in high-throughput settings, such as monitoring fetal well-being during pregnancy through urinary estriol-16-glucuronide levels. nih.govnih.gov

Role of this compound as a Stable Isotope Internal Standard

The fundamental utility of this compound lies in its application as a stable isotope-labeled internal standard. lgcstandards.comlgcstandards.com The introduction of deuterium (B1214612) atoms creates a mass shift that allows the standard to be differentiated from the endogenous analyte by a mass spectrometer, without significantly altering its chemical properties. nih.gov

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. imreblank.ch This "isotope-labeled standard" serves as an ideal internal standard because it is chemically and physically almost identical to the analyte of interest. lgcstandards.comimreblank.ch Therefore, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer's source. nih.gov

The principle of SIDMS is based on measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard. imreblank.ch By comparing this ratio to a calibration curve prepared with known amounts of the analyte and the standard, the concentration of the endogenous analyte in the original sample can be accurately determined. imreblank.ch The use of a deuterated standard like this compound, which has a mass difference of 3 Da from the analyte, typically results in a linear calibration curve. imreblank.ch

The development and validation of analytical methods for quantifying endogenous estriol glucuronides are critical for ensuring reliable results. These processes involve several key steps where this compound plays a central role.

During method development, the internal standard is used to optimize sample extraction, chromatographic separation, and mass spectrometric detection conditions. globalresearchonline.netlongdom.org For validation, regulatory guidelines require the assessment of several parameters, including:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Accuracy: The closeness of the mean of a set of results to the actual value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org

In a validated method for the quantification of 15 steroid glucuronides, including estriol 16-glucuronide, the use of corresponding stable isotope-labeled internal standards was crucial for achieving good linearity (R² ≥ 0.99) and recoveries ranging from 89.6% to 113.8%. nih.gov

Table 2: Key Validation Parameters in Steroid Glucuronide Quantification

| Validation Parameter | Typical Acceptance Criteria | Role of Internal Standard |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Ensures consistent analyte-to-standard ratio across the concentration range. |

| Accuracy | Within ±15% of nominal value | Corrects for systematic errors in sample processing and analysis. |

| Precision (%CV) | ≤ 15% | Minimizes variability introduced during the analytical procedure. |

| Recovery | Consistent and reproducible | Compensates for analyte loss during extraction and sample handling. |

General criteria based on common bioanalytical method validation guidelines.

By compensating for variations inherent in the analytical process, this compound enables the development of robust, accurate, and precise methods for the quantification of its endogenous counterpart, thereby supporting a wide range of clinical and research applications.

Considerations for Accuracy, Sensitivity, and Reproducibility in Analytical Methods

The use of deuterated internal standards like this compound is fundamental to achieving high accuracy, sensitivity, and reproducibility in analytical methods, particularly those employing mass spectrometry.

Accuracy in the measurement of estriol glucuronides is significantly enhanced by the use of a stable isotope-labeled internal standard. This is because the internal standard is added to the sample at the beginning of the analytical process and experiences the same potential losses as the analyte of interest during extraction, derivatization, and ionization. By calculating the ratio of the analyte to the internal standard, any variations in the analytical procedure can be effectively normalized, leading to more accurate quantification. For instance, in methods developed for the analysis of estrogens in serum, the addition of stable isotopically-labeled standards is a key step to ensure accuracy. nih.gov

Sensitivity is a critical parameter, especially when measuring low physiological concentrations of estrogen metabolites. nih.gov The sensitivity of an assay can be defined by its limit of detection (LOD) and limit of quantitation (LOQ). For example, a rapid quantitative immunoassay for estriol-16-glucuronide using Surface Plasmon Resonance (SPR) reported a limit of detection of 0.016 ng/mL. researchgate.net Another high-performance liquid chromatography (HPLC) method for the direct determination of estriol 3- and 16-glucuronides in pregnancy urine had detection limits of 14 and 17 ng/mL, respectively. nih.gov The choice of analytical technique and sample preparation method significantly influences the achievable sensitivity.

Reproducibility refers to the ability of an analytical method to produce consistent results over time and across different laboratories. The use of an internal standard like this compound is paramount for ensuring high reproducibility. It compensates for variations in instrument performance, injection volume, and sample matrix effects. Studies on the reproducibility of serum estrogen metabolite measurements have demonstrated excellent laboratory reproducibility when using stable isotopically-labeled standards. nih.gov For example, a study on urinary estriol-16-glucuronide determination reported intra- and inter-assay coefficients of variation of 4.44% and 7.85%, respectively, highlighting the high reproducibility of the method. nih.gov A robust and reproducible method for detecting ethyl glucuronide and ethyl sulfate (B86663) in urine showed excellent linearity and retention time stability over 1,000 injections. lcms.cz

The table below summarizes key performance metrics from various analytical methods for estrogen glucuronides.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Reproducibility (CV%) | Source |

| Surface Plasmon Resonance (SPR) | Estriol-16-glucuronide | Urine | 0.016 ng/mL | - | researchgate.net |

| HPLC with Fluorescence Detection | Estriol-16-glucuronide | Urine | 17 ng/mL | Intra-assay: 4.44, Inter-assay: 7.85 | nih.govnih.gov |

| LC-MS/MS | Ethyl Glucuronide | Urine | - | Excellent over 1,000 injections | lcms.cz |

Sample Preparation Techniques for Estriol Glucuronide Analysis

Effective sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest from complex biological matrices before instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. thermofisher.com It is favored for its efficiency, selectivity, and ability to handle small sample volumes. windows.net

The general steps in an SPE protocol include:

Column Conditioning: The SPE sorbent is activated with a solvent like methanol (B129727) and then equilibrated with water or a buffer to prepare it for sample loading. nih.gov

Sample Loading: The pre-treated sample is passed through the SPE column, where the analytes of interest are retained on the sorbent. nih.gov

Washing: The column is washed with a solvent or a series of solvents to remove interfering compounds while the analytes remain bound to the sorbent. nih.gov

Elution: A strong solvent is used to disrupt the interaction between the analytes and the sorbent, allowing the purified analytes to be collected. nih.gov

For the analysis of estrogen glucuronides, C18 cartridges are commonly used. nih.gov The choice of washing and elution solvents is optimized to achieve the best recovery of the target compounds. For instance, a method for fractionating estrogen metabolites from urine used a Strata C18-E SPE cartridge and optimized washing and elution steps to separate sulfate and glucuronide conjugates. nih.gov Another study found that a combination of liquid and solid-phase extraction using C18 cartridges increased the reliability and quantification of steroid hormone measurements in brain tissue. sterlitech.com

The following table outlines a typical SPE protocol for estrogen glucuronides.

| Step | Procedure | Purpose | Source |

| Conditioning | Pass 6 mL of acetone, followed by 6 mL of methanol, and then 6 mL of distilled water through the C18 SPE column. | To activate the sorbent and ensure proper retention of the analytes. | nih.gov |

| Sample Loading | Load the pre-treated urine sample onto the column. | To adsorb the estriol glucuronides onto the C18 stationary phase. | nih.gov |

| Washing | Wash the column with 6 mL of 5% (v/v) methanol in water, followed by 6 mL of 20% (v/v) methanol in water. | To remove polar impurities and interfering substances. | nih.gov |

| Elution | Elute the analytes with 2 mL of methanol and 4 mL of acetone. | To desorb the purified estriol glucuronides from the column for analysis. | nih.gov |

Liquid-liquid extraction (LLE) is another common technique for sample preparation, involving the partitioning of analytes between two immiscible liquid phases. mdpi.com For estrogen analysis, a common approach involves extracting the analytes from an aqueous sample into an organic solvent. researchgate.net

A variation of LLE is salting-out assisted liquid-liquid extraction (SALLE), which uses a water-miscible organic solvent and a high concentration of salt to induce phase separation. mdpi.com This method can improve the extraction efficiency of more polar analytes. mdpi.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the sample to achieve rapid and efficient extraction. researchgate.net

While effective, traditional LLE methods can be time-consuming and may require solvent evaporation and reconstitution steps. mdpi.com Digital microfluidics has been explored as a method to automate and miniaturize LLE for hormone extraction from biological samples. google.com

Estrogens in biological fluids are often present as conjugated metabolites, primarily as glucuronides and sulfates. wikipedia.orgwikipedia.org To measure the total amount of a specific estrogen, a hydrolysis step is often required to cleave the conjugate and release the free steroid for analysis. restek.com

Enzymatic hydrolysis using β-glucuronidase is a common method for the deconjugation of estrogen glucuronides. nih.govsigmaaldrich.com The efficiency of this enzymatic reaction is crucial for accurate quantification and can be influenced by several factors, including the source of the enzyme, incubation time, temperature, and pH. sigmaaldrich.comnih.gov

For example, β-glucuronidases from different sources (e.g., Helix pomatia, E. coli, abalone) exhibit varying efficiencies for hydrolyzing different glucuronide metabolites. sigmaaldrich.comnih.gov Recombinant β-glucuronidases have shown promise for rapid and efficient hydrolysis under milder conditions. nih.gov It is also important to consider that the efficiency of hydrolysis can decrease at higher concentrations of the glucuronide, potentially leading to underestimation of the analyte. restek.com

In some analytical methods, direct measurement of the glucuronide conjugate is possible without a hydrolysis step, which simplifies the procedure and avoids potential variability associated with the enzymatic reaction. nih.govnih.gov However, when measuring total estrogen levels, careful optimization and validation of the enzymatic hydrolysis step are essential. mdpi.com

Application in Metabolic Tracing and Mechanistic Studies

Investigating Glucuronidation Pathways in In Vitro Systems

Glucuronidation, a key phase II metabolic process, involves the conjugation of substrates with glucuronic acid, rendering them more water-soluble and facilitating their excretion. nih.govoup.com This pathway is central to the metabolism of estrogens. nih.gov The use of deuterated standards like Estriol (B74026) 16-O-beta-D-glucuronide-d3 is instrumental in these in vitro investigations.

Microsomes, which are vesicles of endoplasmic reticulum, and various cellular models are standard in vitro systems for studying the activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. nih.govnih.gov Human liver microsomes are frequently used to study the glucuronidation of estrogens like estradiol (B170435) and estriol. nih.govnih.gov

Studies have demonstrated that breast tissue also possesses the enzymatic machinery to inactivate and eliminate estradiol and its metabolites through glucuronidation. nih.gov The expression of several UGTs has been confirmed in estrogen-sensitive tissues, including the breast. nih.gov This local metabolic activity is believed to contribute to the maintenance of hormone homeostasis within these tissues. nih.gov

The use of deuterated analogs in these models allows for precise quantification and differentiation of the labeled metabolite from endogenous compounds, which is critical for accurate metabolic studies. nih.gov While direct studies on Estriol 16-O-beta-D-glucuronide-d3 are specific, the principles of using labeled compounds apply broadly. For instance, BODIPY-labeled estrogens have been used as surrogates to study biodegradation in microbial systems, highlighting the utility of labeled compounds in metabolic research. acs.org

Advanced cellular models, moving from 2D cultures to more complex 3D and organ-on-a-chip systems, are increasingly being used to mimic in vivo conditions more accurately in preclinical drug and metabolite testing. mdpi.com

Understanding the kinetics of glucuronide formation is essential for predicting how the body will handle a given compound. In vitro systems are used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for UGT enzymes. nih.gov

For example, studies on estradiol glucuronidation in human liver microsomes have shown that organic solvents can significantly alter the kinetics, increasing Vmax and intrinsic clearance (CLint). nih.gov This underscores the importance of carefully controlled experimental conditions. The regioselectivity of glucuronidation is also a key area of investigation, as different UGT enzymes can conjugate at different positions on the steroid molecule. nih.gov For estradiol, UGT1A1 and UGT2B7 are known to conjugate at the 3- and 17-positions, respectively. nih.gov

The use of labeled substrates is fundamental in these kinetic assays to enable sensitive and specific detection of the resulting glucuronide, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Studies of Estriol Glucuronide Metabolism and Excretion in Animal Models

Animal models are indispensable for studying the in vivo metabolism and excretion of compounds like estriol glucuronide. These studies provide a more complete picture of the metabolic pathways, including absorption, distribution, metabolism, and excretion (ADME).

The use of isotopically labeled compounds, such as those containing tritium (B154650) (³H) or deuterium (B1214612) (d), is a cornerstone of metabolic fate studies. nih.govnih.gov These labels allow researchers to track the compound and its metabolites throughout the body.

For instance, studies in swine using orally administered ³H-estradiol-17β-glucuronide revealed that the plasma radioactivity peaked between 6 and 8 hours after administration. nih.gov The pattern of metabolites was similar to that of free estradiol, but with a greater proportion of polar metabolites and delayed absorption, suggesting that hydrolysis of the glucuronide is a necessary first step for absorption. nih.gov In another study with swine, instilling ³H-estradiol-17β-glucuronide into different sections of the intestine showed that the conjugate undergoes cleavage, oxidation of estradiol to estrone (B1671321), and subsequent reconjugation by the intestinal mucosa. nih.gov

Similarly, studies in rabbits with ³H-estriol-3-glucuronide and ³H-estriol identified diconjugates as major urinary metabolites, suggesting that estriol-3-glucuronide is an intermediate in this pathway. iaea.org The use of deuterated compounds like d3-enzalutamide has been shown to slow down metabolic rates due to the kinetic isotope effect, leading to increased systemic exposure in rats. nih.gov This principle highlights the utility of deuterated compounds in modulating and studying pharmacokinetics.

Following the administration of a labeled compound, the analysis of its concentration and the profile of its metabolites in various biological matrices like blood, urine, and tissues is crucial. nih.govnih.gov This analysis provides detailed information on the metabolic pathways and rates of elimination.

Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are standard for separating and identifying steroid metabolites. nih.govnih.gov However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity, especially for analyzing low concentrations of steroids and their conjugates in complex biological fluids. researchgate.net

In studies with swine, free and conjugated estrogens were isolated from plasma and intestinal chyme using extraction and chromatography techniques, followed by enzymatic hydrolysis to identify the parent estrogens. nih.gov In human studies with the estrogen receptor tracer [F-18]-16α-fluoroestradiol (FES), analysis of blood and urine showed rapid metabolism, with the major metabolites being the glucuronide and sulfate (B86663) conjugates of FES. nih.gov This information is vital for optimizing imaging studies and quantifying tracer uptake. nih.gov

The development of advanced analytical methods, such as on-line in-tube solid-phase microextraction coupled with LC-MS/MS, allows for the sensitive and automated analysis of a panel of steroid hormones. researchgate.net

Research on Enterohepatic Circulation and Glucuronide Deconjugation in Model Systems

Enterohepatic circulation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver. ujms.netwikipedia.org This recycling mechanism can significantly prolong the presence and effect of a substance in the body. ujms.net Estrogens and their glucuronide conjugates are known to undergo enterohepatic circulation. ujms.netnih.gov

Conjugated estrogens are excreted into the bile and then enter the intestinal tract. researchgate.net In the gut, bacterial enzymes, particularly β-glucuronidase, can cleave the glucuronic acid from the estrogen conjugate. researchgate.netresearchgate.net This process, known as deconjugation, liberates the free, biologically active estrogen, which can then be reabsorbed into the bloodstream. nih.govresearchgate.net This collection of gut microbial genes encoding these enzymes is sometimes referred to as the "estrobolome". researchgate.net

Studies in rats have shown that a significant percentage of administered estradiol is excreted in the bile as glucuronides, which can then be made available for reabsorption after deconjugation by gut bacteria. nih.gov This enterohepatic recycling is considered to be of biological importance in this species. nih.gov In menopausal women, the enterohepatic recirculation of orally administered estriol has been shown to prolong its plasma elevation time, potentially enhancing its estrogenic effect. ujms.net

The deconjugation process can be studied using various methods, including enzymatic hydrolysis with β-glucuronidase and chemical methods like acid-catalyzed solvolysis. nih.govresearchgate.net Research has shown that the conditions for deconjugation can vary depending on the type of conjugate, with estrogen glucuronides generally requiring more stringent conditions for cleavage than estrogen sulfates. researchgate.net

The data tables below summarize key findings from relevant studies.

Table 1: In Vitro Glucuronidation Studies This is an interactive table. Click on the headers to sort.

| Compound | In Vitro System | Key Finding | Citation |

|---|---|---|---|

| Estradiol | Human Liver Microsomes | Organic solvents can significantly alter glucuronidation kinetics. | nih.gov |

| Estradiol | Breast Tissue Models | Breast tissue expresses UGTs and can form estrogen glucuronides. | nih.gov |

| Estriol | Human Liver Microsomes | A specific UGT enzyme (pI 7.4) reactive with estriol has been purified and characterized. | nih.gov |

Table 2: Animal Studies on Estrogen Glucuronide Metabolism This is an interactive table. Click on the headers to sort.

| Labeled Compound | Animal Model | Key Finding | Citation |

|---|---|---|---|

| ³H-Estradiol-17β-glucuronide | Swine (Oral) | Delayed absorption and a higher proportion of polar metabolites compared to free estradiol. | nih.gov |

| ³H-Estradiol-17β-glucuronide | Swine (Intestinal Instillation) | Intestinal mucosa can deconjugate, oxidize, and reconjugate the estrogen. | nih.gov |

| ³H-Estriol-3-glucuronide | Rabbit | Major urinary metabolites were diconjugates, indicating further metabolism. | iaea.org |

Table 3: Studies on Enterohepatic Circulation and Deconjugation This is an interactive table. Click on the headers to sort.

| Subject/Model | Compound | Key Finding | Citation |

|---|---|---|---|

| Rat | ³H-Estradiol | 12-16% of the dose is excreted in bile as glucuronides, available for reabsorption. | nih.gov |

| Menopausal Women | Estriol (Oral) | Enterohepatic circulation prolongs plasma estriol elevation. | ujms.net |

| In Vitro | Estrogen Glucuronides | Deconjugation can be achieved by enzymatic (β-glucuronidase) or chemical (acid solvolysis) methods. | nih.govresearchgate.net |

Mechanistic Research on Glucuronidation Enzymes Affecting Estriol Conjugation

Genetic Polymorphisms and Their Impact on UGT Activity in Research Models

Genetic variations within the UGT superfamily of enzymes can significantly influence the rate and extent of estriol (B74026) conjugation, thereby affecting circulating estrogen levels. nih.govnih.gov Research has identified several polymorphisms in UGT genes that alter enzyme activity and expression, leading to inter-individual differences in estrogen metabolism. nih.govnih.gov

The UGT1A1 enzyme is a key player in the glucuronidation of estradiol (B170435) and its metabolites. nih.gov A notable polymorphism in the UGT1A1 gene is the UGT1A1*28 allele, which is characterized by an additional TA repeat in the TATA box of the promoter region. nih.gov This variation leads to reduced gene expression and, consequently, decreased glucuronidation activity. nih.gov While studies have explored the association between UGT1A1 polymorphisms and various hormone-dependent conditions, the direct impact on estriol 16-O-beta-D-glucuronide formation requires more targeted investigation.

The UGT2B7 enzyme is also involved in the conjugation of estrogens. nih.gov Polymorphisms within the UGT2B7 gene have been identified, and their functional consequences on enzyme activity have been a subject of research. nih.gov Understanding how these genetic variants specifically affect the glucuronidation of estriol at the 16-alpha position is crucial for a complete picture of its metabolic fate.

Table 1: Investigated UGT Polymorphisms and their Functional Effects

| Gene | Polymorphism | Functional Impact on Enzyme | Potential Consequence for Estriol Glucuronidation |

| UGT1A1 | UGT1A1*28 | Decreased gene expression and glucuronidation activity. nih.gov | Potentially reduced formation of estriol glucuronides. |

| UGT2B7 | Various SNPs | Altered enzyme function. nih.gov | Variable impact on estriol conjugation depending on the specific polymorphism. |

| UGT1A3 | W11R, V47A | Increased glucuronidation activity. nih.gov | Potentially enhanced clearance of estrogens. |

Structure-Function Relationships of UGT Enzymes in Estriol Glucuronidation

The specificity of UGT enzymes towards their substrates is determined by the structure of their active sites. The UGT proteins are composed of two main domains: an N-terminal domain that binds the substrate (aglycone) and a C-terminal domain that binds the co-substrate, UDP-glucuronic acid (UDPGA). nih.gov The diversity in the substrate-binding domain across different UGT isoforms confers their selectivity for various compounds, including estrogens. nih.gov

The glucuronidation of estriol can occur at different hydroxyl groups, leading to the formation of various glucuronide isomers. The formation of estriol 16-O-beta-D-glucuronide specifically involves the conjugation of glucuronic acid to the 16α-hydroxyl group of estriol. nih.gov Several UGT isoforms have been shown to catalyze the glucuronidation of estrogens, with members of the UGT1A family being particularly prominent. oup.com For instance, UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10 have all been reported to conjugate various estrogens. nih.govoup.com

The regioselectivity of UGT enzymes, meaning their preference for a specific hydroxyl group on a substrate with multiple potential conjugation sites, is a critical aspect of their function. nih.gov The three-dimensional structure of the enzyme's active site, including the size and shape of the binding pocket, dictates how the estriol molecule is oriented, thereby favoring glucuronidation at a particular position. nih.gov While the precise structural determinants for the specific formation of estriol 16-O-beta-D-glucuronide are still under investigation, it is understood that the interplay between the substrate's stereochemistry and the active site's architecture is paramount. caymanchem.com

Enzyme Induction and Inhibition Studies in In Vitro Models

The activity of UGT enzymes can be modulated by various endogenous and exogenous compounds, a phenomenon known as enzyme induction and inhibition. bioivt.com In vitro models, such as primary human hepatocytes and recombinant UGT enzymes expressed in cell lines, are invaluable tools for studying these interactions. nih.govmdpi.com

Enzyme Induction:

Enzyme induction refers to the process where exposure to certain chemicals leads to an increase in the synthesis of UGT enzymes, resulting in enhanced glucuronidation capacity. bioivt.com This can lead to a more rapid clearance of estrogens like estriol. In vitro studies typically involve treating cultured cells with a test compound and then measuring the subsequent increase in UGT enzyme activity or mRNA expression. nih.gov

Enzyme Inhibition:

Conversely, enzyme inhibition occurs when a compound directly blocks the active site of a UGT enzyme, preventing it from metabolizing its substrates. This can lead to decreased clearance and potentially elevated levels of circulating estrogens. In vitro inhibition assays are crucial for identifying compounds that may interfere with estriol glucuronidation.

The use of deuterated internal standards, such as Estriol 16-O-beta-D-glucuronide-d3, is essential in these in vitro studies for accurate quantification of the metabolites formed. bioivt.com These stable isotope-labeled compounds serve as internal controls in mass spectrometry-based analyses, allowing for precise measurement of the enzymatic reaction products.

Table 2: In Vitro Models for Studying UGT Modulation

| In Vitro Model | Description | Application in Estriol Glucuronidation Research |

| Primary Human Hepatocytes | Liver cells directly isolated from human tissue. nih.gov | "Gold standard" for studying drug metabolism, including the induction and inhibition of UGTs involved in estriol conjugation. |

| Recombinant UGT Enzymes | Individual UGT isoforms produced in cell lines. helsinki.fi | Allows for the characterization of the specific UGT enzymes responsible for estriol 16-O-beta-D-glucuronide formation and their susceptibility to inhibitors. |

| Liver Microsomes | Subcellular fraction containing UGT enzymes. bioivt.com | Used to screen for potential inhibitors and determine kinetic parameters of estriol glucuronidation. |

Future Research Directions and Advanced Methodological Development

The study of estriol (B74026) metabolism and its biological implications is a dynamic field, with ongoing advancements in analytical techniques and research methodologies. A key area of focus is the development and application of sophisticated tools to unravel the complex roles of estrogen conjugates like Estriol 16-O-beta-D-glucuronide. The deuterated form, Estriol 16-O-beta-D-glucuronide-d3, represents a pivotal tool in this research, enabling more precise and reliable quantification in complex biological matrices.

Q & A

Q. What is the structural significance of the deuterium labeling in estriol 16-O-β-D-glucuronide-d3, and how does it influence metabolic pathway analysis?

The deuterium atoms in estriol 16-O-β-D-glucuronide-d3 are typically incorporated at stable positions (e.g., C-16 and C-17) to minimize isotopic exchange during metabolic studies. This labeling allows for precise quantification via mass spectrometry by distinguishing endogenous estriol metabolites from exogenous sources. Researchers should validate deuterium retention under experimental conditions (e.g., pH, temperature) using LC-MS/MS to ensure isotopic integrity .

Q. What are the recommended analytical methods for quantifying estriol 16-O-β-D-glucuronide-d3 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

- Sample preparation : Enzymatic hydrolysis (e.g., β-glucuronidase treatment) to liberate free estriol-d3, followed by solid-phase extraction.

- Chromatography : Reverse-phase C18 columns with mobile phases optimized for polar glucuronide metabolites.

- Detection : Multiple reaction monitoring (MRM) transitions targeting m/z 464.2 → 287.1 (estriol-d3 glucuronide) and m/z 448.2 → 271.1 (estradiol-d3 glucuronide) for cross-validation .

Advanced Research Questions

Q. How can researchers address discrepancies in estriol glucuronide data across clinical studies, particularly in predicting intrauterine growth restriction (IUGR)?

Conflicting results often arise from variability in:

- Sample timing : Estriol glucuronide levels fluctuate diurnally and with gestational age. Standardized sampling protocols (e.g., consistent time of day, trimester-specific reference ranges) are critical .

- Analytical specificity : Cross-reactivity in immunoassays or incomplete enzymatic hydrolysis can overestimate concentrations. LC-MS/MS validation is recommended to resolve ambiguities .

- Population heterogeneity : Studies should stratify cohorts by confounding factors (e.g., maternal BMI, placental insufficiency) to isolate estriol glucuronide’s diagnostic utility .

Q. What experimental design considerations are critical for ensuring deuterium retention in estriol 16-O-β-D-glucuronide-d3 during long-term stability studies?

Deuterium loss can occur via proton exchange in aqueous environments. Mitigation strategies include:

- Storage conditions : Lyophilized samples stored at -80°C show minimal degradation over 12 months compared to liquid matrices.

- Buffering : Use phosphate-buffered saline (pH 7.4) to reduce acidic/basic hydrolysis of the glucuronide bond.

- Validation : Periodic LC-MS/MS analysis to monitor deuterium retention ratios (e.g., d3/d0) .

Q. How can researchers optimize enzymatic hydrolysis protocols for estriol glucuronides without degrading labile deuterium labels?

- Enzyme selection : Use Helix pomatia β-glucuronidase, which has lower nonspecific protease activity compared to bacterial enzymes.

- Incubation parameters : Limit hydrolysis to 2–4 hours at 37°C to minimize deuterium exchange.

- Controls : Include deuterated and non-deuterated internal standards to correct for hydrolysis efficiency and matrix effects .

Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing longitudinal estriol glucuronide data in pregnancy studies?

- Mixed-effects models : Account for repeated measures and individual variability in estriol trajectories.

- Percentile-based thresholds : Define abnormal levels using gestational-age-specific percentiles (e.g., <15th percentile for IUGR risk) rather than absolute concentrations.

- Multivariate analysis : Combine estriol data with ultrasound biometrics or placental biomarkers to improve predictive power .

Q. How should researchers validate estriol glucuronide assays for compliance with ethical data governance in clinical trials?

- Pseudonymization : Store data with encrypted identifiers, retaining decryption keys in a secure, access-controlled repository.

- Transparency : Document data processing workflows (e.g., anonymization steps, audit trails) to meet GDPR and institutional review board requirements .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.